molecular formula C24H19NO8 B2594287 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate CAS No. 869079-05-0

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate

Cat. No.: B2594287
CAS No.: 869079-05-0
M. Wt: 449.415
InChI Key: PRDBMKRZIGCEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bichromene core and a morpholine carboxylate group.

Preparation Methods

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the bichromene core, followed by the introduction of the morpholine carboxylate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₃₁H₂₈N₂O₈
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including:

  • Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDAC activity, which plays a critical role in gene expression regulation and cancer cell proliferation .
  • Bromodomain and Extra-Terminal (BET) Proteins : Some studies suggest that related compounds affect BET proteins involved in transcriptional regulation, impacting cellular processes such as inflammation and cancer progression .

Anticancer Activity

Several studies have reported promising anticancer properties for compounds structurally related to this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanisms : The inhibition of HDACs leads to increased acetylation of histones and subsequent activation or repression of target genes involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Compounds similar to this compound have shown potential anti-inflammatory effects through:

  • Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines in activated macrophages and other immune cells .

Case Studies

  • Study on HDAC Inhibition : A recent study evaluated the effects of a structurally similar compound on HDAC6 in MCF-7 cells. The compound demonstrated an IC₅₀ value of 0.27 µM for HDAC inhibition . This suggests that this compound may exhibit comparable or enhanced activity.
CompoundTargetIC₅₀ Value (µM)Cell Line
Compound AHDAC60.27MCF-7
8-Methoxy...TBDTBDTBD

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO8/c1-29-19-4-2-3-14-11-18(23(27)33-22(14)19)17-13-21(26)32-20-12-15(5-6-16(17)20)31-24(28)25-7-9-30-10-8-25/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBMKRZIGCEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.